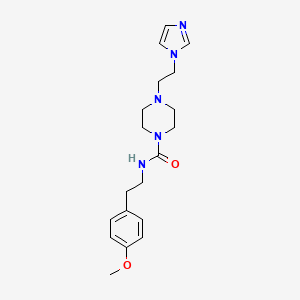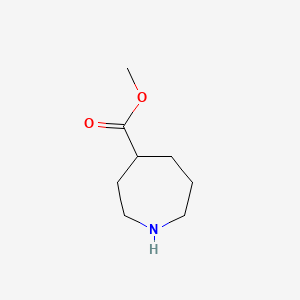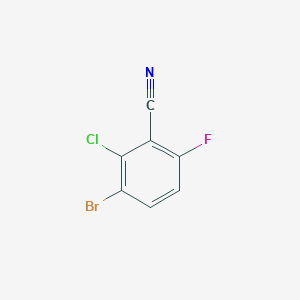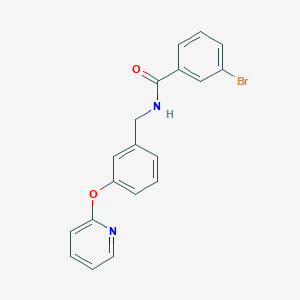![molecular formula C13H12ClF4N3OS B2776607 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride CAS No. 2418669-60-8](/img/structure/B2776607.png)
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an aminomethyl group (-NH2CH2-), a trifluoromethyl group (-CF3), and a thiazole ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiazole ring. The presence of fluorine atoms could significantly affect the compound’s electronic structure due to fluorine’s high electronegativity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the aminomethyl and trifluoromethyl groups, as well as the thiazole ring. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase the compound’s stability and lipophilicity .Applications De Recherche Scientifique
Synthesis and Antipathogenic Activity
Research has shown that acylthioureas, including compounds with fluorine, bromide, or chlorine substituents, demonstrate significant antipathogenic activities, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of derivatives for developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Anti-anoxic Activity
Another study focuses on the synthesis of 2-aminothiazoles and 2-thiazolecarboxamides, highlighting their anti-anoxic activity in mice. This research is crucial for understanding the therapeutic potentials of such compounds in conditions associated with oxygen deprivation (Ohkubo et al., 1995).
NF-kappaB and AP-1 Gene Expression Inhibitors
Structural modifications of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide have shown significant inhibition of transcription mediated by NF-kappaB and AP-1 transcription factors. This research contributes to the development of compounds with potential therapeutic applications in diseases involving these transcription factors (Palanki et al., 2000).
Biological Activities of Hybrid Molecules
The synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties demonstrates their antimicrobial, antilipase, and antiurease activities. Such compounds are promising for the development of new drugs with broad-spectrum activity (Başoğlu et al., 2013).
Molluscicidal Properties
The creation of thiazolo[5,4-d]pyrimidines with significant molluscicidal properties against snails that are intermediate hosts for schistosomiasis highlights the potential for addressing parasitic diseases through chemical means (El-Bayouki et al., 1988).
Orientations Futures
Propriétés
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N3OS.ClH/c14-9-3-7(4-18)1-2-8(9)5-19-12(21)10-11(13(15,16)17)22-6-20-10;/h1-3,6H,4-5,18H2,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWRQEQQAVBBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)CNC(=O)C2=C(SC=N2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF4N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide](/img/structure/B2776525.png)
![2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2776526.png)
![[2-[(1R)-1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopentyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B2776527.png)




![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2776538.png)
![N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylacetamide](/img/structure/B2776540.png)




